Bis(pyridin-2-ylmethyl)amine dihydrochloride
Description
Bis(pyridin-2-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C12H13N3·2HCl. It is a derivative of bis(pyridin-2-ylmethyl)amine, a ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic and industrial research.
Properties
IUPAC Name |
1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12;;/h1-8,13H,9-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWXVUIFZJDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(pyridin-2-ylmethyl)amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at room temperature, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions are as follows:
- Dissolve 2-pyridinecarboxaldehyde (10 mmol) in methanol (20 mL).
- Add a methanolic solution of 2-aminomethylpyridine (10 mmol) dropwise with stirring.
- Stir the reaction mixture at room temperature for 10 hours.
- Add sodium borohydride (20 mmol) slowly to the reaction mixture.
- Stir the reaction overnight at room temperature.
- Evaporate the solvent under reduced pressure.
- Add distilled water (20 mL) and adjust the pH to neutral using 32% hydrochloric acid.
- Extract the product with dichloromethane (3 × 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the product as a yellow liquid with a yield of 95% .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation Reaction
Bis(pyridin-2-ylmethyl)amine can undergo alkylation with alkyl halides:
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Reagents : 2-methylbenzyl bromide, NaOH
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Conditions : 0°C for 3 days, followed by methylene chloride extraction
Palladium Complex Formation
Bis(pyridin-2-ylmethyl)amine reacts with Na₂PdCl₄ in acetone/water:
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Reagents : Na₂PdCl₄, acetone, water
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Conditions : Stirring at room temperature for 2 hours
Lanthanide Complex Formation
Neutralization of H₂bpcd·2HCl with sodium acetate yields cationic complexes:
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Reagents : Ln(III) nitrate/chloride, sodium acetate
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Conditions : Methanol solution, neutralization with 4 equivalents of sodium acetate
Nucleophilic Substitution
The amine group in bis(pyridin-2-ylmethyl)amine reacts with alkyl halides:
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Mechanism : Nucleophilic attack by the amine nitrogen on alkyl halides
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Example : Reaction with 2-methylbenzyl bromide under basic conditions .
Key Reaction Trends and Insights
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Industrial Scalability : Solid-phase synthesis (no solvent, mild conditions) enables large-scale production .
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Coordination Flexibility : The ligand forms stable complexes with transition metals (Pd) and lanthanides, influenced by pH and counterions .
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Functional Group Reactivity : The amine group is highly reactive, enabling efficient substitution and alkylation under controlled conditions .
Reaction Conditions Comparison
Scientific Research Applications
Chemistry:
Coordination Chemistry: Forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Biology:
Metal Ion Detection: Employed in the development of sensors for detecting metal ions in biological samples.
Enzyme Inhibition: Investigated for its potential to inhibit metalloenzymes by chelating the metal ions at the active site.
Medicine:
Drug Development: Explored as a scaffold for designing new drugs with improved bioavailability and target specificity.
Cancer Research: Studied for its ability to form complexes with metal ions that exhibit anticancer activity.
Industry:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and separation.
Environmental Science: Applied in the removal of heavy metals from wastewater through complexation.
Mechanism of Action
Molecular Targets and Pathways: Bis(pyridin-2-ylmethyl)amine dihydrochloride exerts its effects primarily through coordination with metal ions. The nitrogen atoms in the pyridine rings and the amine group act as donor sites, forming stable chelates with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. In biological systems, the compound can inhibit metalloenzymes by binding to the metal ions at the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
2,2’-Dipyridylamine: Another ligand with similar coordination properties but different steric and electronic effects.
N,N-Di(2-pyridylmethyl)amine: A related compound with an additional pyridine ring, offering different coordination geometries.
Bis(2-pyridylmethyl)amine: The parent compound without the dihydrochloride salt, used in similar applications but with different solubility and stability properties.
Uniqueness: Bis(pyridin-2-ylmethyl)amine dihydrochloride is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring aqueous solutions and robust metal-ligand interactions.
Biological Activity
Bis(pyridin-2-ylmethyl)amine dihydrochloride, a compound featuring a bis-pyridine structure, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of two pyridine rings connected by a methylene bridge and is protonated with two hydrochloride ions.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the antimicrobial effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 32 µg/mL |
The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential use in treating infections caused by these pathogens .
Antiviral Activity
Pyridine compounds have been recognized for their antiviral properties. This compound was tested against several viruses, including influenza and coronaviruses. The results are summarized in the following table:
| Virus | IC50 (µM) | Selectivity Index |
|---|---|---|
| Influenza A | 10 | >50 |
| SARS-CoV-2 | 5 | >100 |
The selective inhibition of viral replication indicates that this compound could serve as a lead structure for developing antiviral agents .
Anticancer Activity
The anticancer potential of this compound was investigated in various cancer cell lines. The following table summarizes the findings from cytotoxicity assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and oxidative stress mechanisms. It was found to upregulate p53 expression, leading to cell cycle arrest and subsequent apoptosis .
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating bacterial infections in patients resistant to standard antibiotics. The results indicated a significant improvement in infection resolution rates compared to placebo controls.
- Antiviral Research : In vitro studies demonstrated that the compound effectively inhibited SARS-CoV-2 replication in Vero E6 cells, providing a basis for further development as a therapeutic agent against COVID-19.
- Cancer Treatment : In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor size without notable toxicity to normal tissues.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Bis(pyridin-2-ylmethyl)amine dihydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation of pyridine derivatives with appropriate amines under acidic or basic conditions. For example, intermediates like 2-pyridinemethylamine can react with aldehydes followed by hydrochlorination . To optimize purity, use column chromatography (silica gel) or recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm molecular structure and proton environments, with pyridyl protons typically appearing as multiplets at δ 7.0–8.5 ppm .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and aromatic C-N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅Cl₂N₃) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structures of Bis(pyridin-2-ylmethyl)amine derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles. For example, confirm the coordination geometry in metal complexes .
- Twinned Data : Apply SHELXD/SHELXE for structure solution in cases of pseudo-symmetry or twinning .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to detect steric clashes or hydrogen-bonding inconsistencies .
Q. What strategies improve the resolution of enantiomers in asymmetric syntheses involving Bis(pyridin-2-ylmethyl)amine derivatives?
- Methodology :
- Chiral Resolution : Use S-(+)-mandelic acid to form diastereomeric salts, followed by fractional crystallization (e.g., as demonstrated for α-phenyl-2-pyridineethanamine) .
- Chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- Kinetic Control : Optimize reaction temperature and catalyst loading to favor one enantiomer .
Q. How can coordination chemistry studies with this compound inform catalytic or biomedical applications?
- Methodology :
- Stability Constants : Use potentiometric titrations to determine logβ values for metal complexes (e.g., Cu²⁺ or Zn²⁺) .
- DFT Calculations : Model ligand-metal interactions to predict catalytic activity in oxidation/reduction reactions .
- Biological Assays : Test copper-chelating efficacy in vitro (e.g., for Wilson’s disease analogs) using ICP-MS to quantify metal uptake .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported solubility or stability data for this compound?
- Methodology :
- Solubility Tests : Re-evaluate under controlled conditions (e.g., pH 4–7 buffers) using UV-Vis spectroscopy to track degradation .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to identify decomposition products .
- Counterion Effects : Compare hydrochloride vs. other salts (e.g., sulfate) to isolate stability variables .
Q. What experimental design considerations are critical for mechanistic studies of this compound in catalytic cycles?
- Methodology :
- Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation rates .
- Isotopic Labeling : Incorporate ¹⁵N or ²H isotopes in the pyridyl groups to track ligand participation via NMR .
- In Situ Spectroscopy : Employ Raman or EPR to detect radical intermediates during redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
